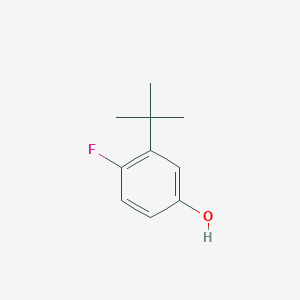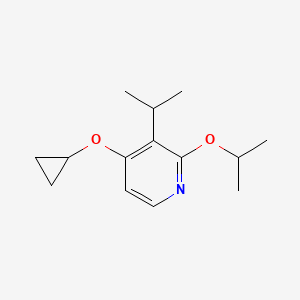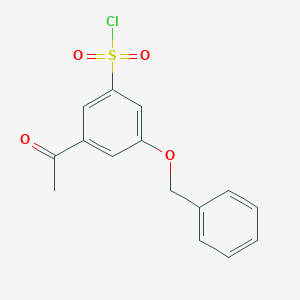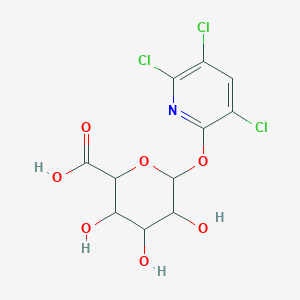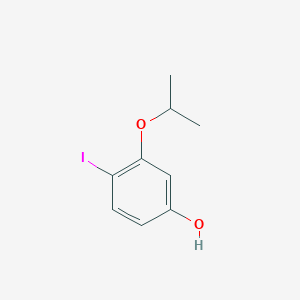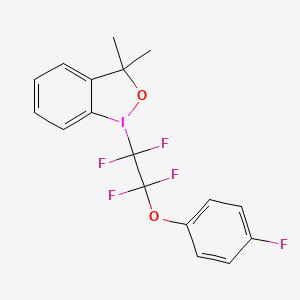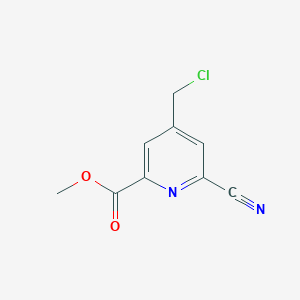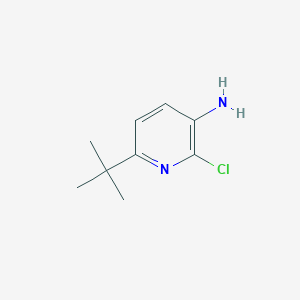
6-Tert-butyl-2-chloropyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tert-butyl-2-chloropyridin-3-amine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a tert-butyl group at the 6th position, a chlorine atom at the 2nd position, and an amine group at the 3rd position on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-chloropyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Amination: The amine group is introduced at the 3rd position using ammonia or an amine derivative under suitable conditions.
Tert-butylation: The tert-butyl group is introduced at the 6th position using tert-butyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential to optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-Tert-butyl-2-chloropyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Products include 2-hydroxy-6-tert-butylpyridin-3-amine or 2-alkoxy-6-tert-butylpyridin-3-amine.
Oxidation: Products include 6-tert-butyl-2-nitropyridin-3-amine.
Reduction: Products include this compound derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
6-Tert-butyl-2-chloropyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Tert-butyl-2-chloropyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropyridin-3-amine: Lacks the tert-butyl group, making it less sterically hindered.
2-Chloropyridin-3-amine: Lacks the tert-butyl group at the 6th position.
6-Tert-butylpyridin-3-amine: Lacks the chlorine atom at the 2nd position.
Uniqueness
6-Tert-butyl-2-chloropyridin-3-amine is unique due to the combination of the tert-butyl group, chlorine atom, and amine group on the pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1211532-13-6 |
|---|---|
Molekularformel |
C9H13ClN2 |
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
6-tert-butyl-2-chloropyridin-3-amine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)7-5-4-6(11)8(10)12-7/h4-5H,11H2,1-3H3 |
InChI-Schlüssel |
LLCQBTVEQGFDNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC(=C(C=C1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


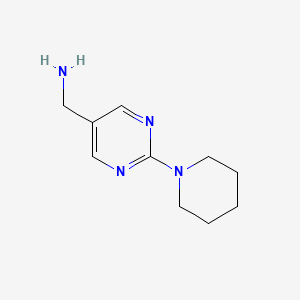
![[2-[[16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14848866.png)


